molecular formula C16H22OS B8410179 2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone

2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone

Cat. No. B8410179
M. Wt: 262.4 g/mol
InChI Key: RGBHOGCQRRTGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone is a useful research compound. Its molecular formula is C16H22OS and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone

Molecular Formula

C16H22OS

Molecular Weight

262.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C16H22OS/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,15H,4-7H2,1-3H3

InChI Key

RGBHOGCQRRTGCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chlorocyclohexanone (6.1 g, 0.046 moles) in tetrahydrofuran (250 ml) cooled to +5° C. by an ice bath was added 4-t-butyl-thiophenol (6.6 g, 0.040 moles). After stirring for 15 minutes, triethylamine (13 ml) was added. The ice bath was removed and the mixture was stirred at room temperature for 60 hours. The mixture was filtered to remove a white solid. The filtrate was concentrated to an oil, and the product was purified by silica gel chromatography to give a white solid which was recrystallized from hexane (DSC 64.25° C.). The structure was supported by NMR and Ir.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.